benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
Description
Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a synthetic oxazolidinone derivative characterized by a benzyl carbamate group attached to the methylene bridge of the oxazolidinone ring. Oxazolidinones are a class of antimicrobial agents renowned for their activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The oxazolidinone scaffold is critical for binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis initiation .
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
InChI Key |
CIMOMVDNFMVGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Carbamate-Glycidylamine Condensation
The foundational step involves reacting a benzyl carbamate with (S)-glycidyl butyrate under strongly basic conditions:
Reaction Scheme
Benzyl carbamate + (S)-Glycidyl butyrate → 5-(R)-Hydroxymethyl-oxazolidinone
Key Conditions
| Parameter | Specification | Source |
|---|---|---|
| Base | Lithium hexamethyldisilazide (LiHMDS) | |
| Temperature | -78°C to 25°C (gradient) | |
| Solvent | Tetrahydrofuran (THF) | |
| Stereoselectivity | >90% enantiomeric excess (S-config) |
This method capitalizes on the lithium cation's ability to stabilize transition states, ensuring high regioselectivity and enantiomeric purity. The reaction proceeds through nucleophilic attack of the deprotonated carbamate on the epoxide, followed by intramolecular cyclization.
Alternative Epoxide Activation Strategies
Recent advances employ tert-butylcarbamoyl (BOC)-protected glycidylamines to enhance reaction efficiency:
Comparative Performance
| Glycidyl Derivative | Equivalents Required | Yield (%) |
|---|---|---|
| Acetamide-protected | 2.0 | 65 |
| BOC-protected | 1.3 | 82 |
The steric bulk of the BOC group paradoxically improves reactivity by preorganizing the transition state, reducing side reactions.
Functionalization of the 5-Methyl Position
Mesylation-Azide Displacement Sequence
Conversion of the 5-hydroxymethyl intermediate to the target carbamate involves three sequential steps:
Step 1: Mesylation
5-(R)-Hydroxymethyl-oxazolidinone → 5-(R)-Mesyloxymethyl-oxazolidinone
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Methanesulfonyl chloride | 0°C, Et3N, CH2Cl2 | 95 |
Step 2: Azide Displacement
Mesylate → 5-(R)-Azidomethyl-oxazolidinone
| Reagent | Conditions | Yield (%) |
|---|---|---|
| NaN3 | DMF, 80°C, 12h | 88 |
Step 3: Azide Reduction and Carbamate Formation
Azide → Amine → Benzyl carbamate
| Reduction Method | Carbamation Conditions | Overall Yield (%) |
|---|---|---|
| H2 (1 atm)/Pd-C | Benzyl chloroformate, Et3N | 76 |
Direct Amination Approaches
Advanced methods bypass the azide intermediate through catalytic amination:
Hydroxy-to-Amine Conversion
| Catalyst | Reagent | Yield (%) |
|---|---|---|
| Pd(OAc)2/Xantphos | NH3, CO (50 psi) | 68 |
While elegant, this approach currently suffers from lower enantiopurity (78% ee) compared to the classical route.
One-Pot Synthetic Strategies
Recent patents disclose integrated processes combining ring formation and functionalization:
Unified Reaction Sequence
- Lithium-mediated cyclization
- In situ mesylation using MsCl/Et3N
- Azide displacement without intermediate purification
- Hydrogenation and carbamation in flow reactor
Performance Metrics
| Parameter | Batch Process | One-Pot Process |
|---|---|---|
| Total Yield (%) | 62 | 78 |
| Process Time (h) | 48 | 16 |
| Purity (HPLC) | 95.2% | 98.7% |
This methodology reduces solvent consumption by 60% and eliminates intermediate isolation losses.
Stereochemical Control and Analysis
The 5-position's (S)-configuration is critical for biological activity. Key enantioselection strategies include:
Chiral Auxiliary Approach
Using (R)-glycidyl butyrate induces >98% diastereomeric excess in the cyclization step:
Chiral Purity Assessment
| Method | Result |
|---|---|
| Chiral HPLC | 98.5% (S)-enantiomer |
| Optical Rotation | [α]D25 = +42.3° (c 1, MeOH) |
Catalytic Asymmetric Epoxidation
Jacobsen epoxidation of allyl carbamates provides enantioenriched glycidyl precursors:
| Catalyst | ee (%) |
|---|---|
| (R,R)-Salen-Co | 92 |
| (S)-Pybox-Ru | 89 |
Industrial-Scale Process Considerations
Solvent Selection and Recycling
| Step | Preferred Solvent | Recovery Rate (%) |
|---|---|---|
| Cyclization | THF | 92 |
| Azide Displacement | DMF | 85 |
| Hydrogenation | MeOH | 97 |
Waste Stream Management
Critical byproducts requiring treatment:
- Lithium salts (0.8 eq per mole product)
- Trimethylamine hydrochloride (1.2 eq)
- Residual azides (<10 ppm)
Analytical Characterization Benchmarks
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.35-7.28 (m, 5H, Ph), 4.54 (s, 2H, CH2Ph), 4.32 (dd, J=9.0, 6.5 Hz, 1H, CHN), 3.98 (t, J=9.0 Hz, 1H, CHO), 3.48 (m, 2H, CH2N) |
| 13C NMR (100 MHz, CDCl3) | δ 156.1 (C=O), 136.4 (Ph), 128.5-128.1 (Ph), 71.8 (CH2Ph), 67.3 (CH2N), 58.1 (CHO), 44.9 (CHN) |
| HRMS (ESI+) | m/z calc. for C12H14N2O4 [M+H]+: 267.0975, found: 267.0978 |
Biological Activity
Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a compound belonging to the oxazolidinone class, which has garnered attention for its significant biological activities, particularly in the field of antimicrobial agents. This article will explore its biological activity, including antibacterial properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety linked to an oxazolidinone structure. The oxazolidinone core is crucial due to its pharmacological applications, especially as an antibacterial agent.
| Property | Details |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| Chemical Structure | Chemical Structure |
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Compounds within the oxazolidinone class are known to be effective against Gram-positive bacteria, making them valuable in treating infections caused by resistant strains.
-
Mechanism of Action :
- Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes.
- This mechanism is particularly effective against pathogens such as Staphylococcus aureus and Enterococcus faecium.
-
Comparative Efficacy :
- This compound shows enhanced efficacy compared to traditional antibiotics due to its unique structural features that reduce side effects while maintaining potency.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving carbamates and oxazolidinones. The following methods are commonly employed:
-
Condensation Reactions :
- Aromatic carbamates can be condensed with isocyanates or halopropanediols to produce intermediates that can be cyclized into oxazolidinones.
- This method allows for the introduction of various substituents that can enhance biological activity.
- Optimized Synthesis Routes :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antibacterial Efficacy :
- In vitro studies demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established oxazolidinones like Linezolid and Tedizolid against resistant bacterial strains.
- Pharmacokinetic Properties :
-
Potential Applications :
- Due to its unique properties, this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections.
Scientific Research Applications
Benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate is a chemical compound belonging to the oxazolidinone class, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. It features a benzyl group attached to a carbamate moiety, further linked to an oxazolidinone structure. The oxazolidinone core is significant in pharmaceutical applications, particularly as an antibacterial agent.
Antibacterial Applications
- Oxazolidinone Derivatives: this compound is related to oxazolidinone derivatives like Linezolid and Tedizolid.
- Linezolid: The first approved drug in the oxazolidinone class, effective against Gram-positive bacteria.
- Tedizolid: An oxazolidinone derivative with improved potency and shorter treatment duration compared to Linezolid.
- Unique Features: this compound's uniqueness lies in its specific combination of structural elements that enhance its antibacterial properties while potentially offering fewer side effects compared to traditional antibiotics.
Synthesis and Modification
- Modifying Structure: Reactions involving this compound are vital for modifying the compound's structure.
- Enhancing Biological Activity: These modifications aim to enhance its biological activity.
- Tailoring Properties: Modifications are also done to tailor its properties for specific applications.
Related Compounds and Activities
| Compound Name | Structure | Unique Features |
|---|---|---|
| Linezolid | Oxazolidinone derivative | First approved drug in this class; effective against Gram-positive bacteria |
| Tedizolid | Oxazolidinone derivative | Improved potency and shorter treatment duration compared to Linezolid |
| Phenylmethyl N-(2-hydroxyethyl)carbamate | Carbamate derivative | Exhibits different biological activities compared to oxazolidinones |
Carcinogenicity Research
Comparison with Similar Compounds
Linezolid [(5S)-N-[[3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl]methyl]acetamide]
- Key Differences: Linezolid features a 3-fluoro-4-morpholinophenyl substituent at position 3 of the oxazolidinone ring, enhancing water solubility and target affinity .
- Activity : Linezolid’s morpholine group contributes to its bioavailability (near 100%) and efficacy against resistant strains. The benzyl carbamate variant may exhibit reduced solubility but improved membrane penetration in lipid-rich environments .
Radezolid [(5S)-N-[[3-(3-Fluoro-4-(4-{[(1H-1,2,3-Triazol-5-ylmethyl)amino]methyl}phenyl)phenyl)-2-Oxo-5-Oxazolidinyl]methyl]acetamide]
[(5R)-3-(3-Fluoro-4-Pyridinylphenyl)-2-Oxo-5-Oxazolidinyl]methyl Dihydrogen Phosphate
- Key Differences: This analogue includes a phosphate group at position 5, enhancing water solubility and bioavailability.
Non-Oxazolidinone Carbamate Analogues
Benzyl N-(5-Methyl-1,3-Oxazol-2-yl)carbamate
- Key Differences: Replaces the oxazolidinone ring with an oxazole ring, eliminating ribosomal binding activity. This compound is metabolically unstable compared to oxazolidinones .
Benzyl N-(5-Bromopentyl)carbamate
- Key Differences: A linear alkyl chain with a bromine substituent instead of the oxazolidinone ring. Used as a synthetic intermediate rather than an antimicrobial agent .
Structure-Activity Relationship (SAR) Analysis
| Feature | Benzyl N-[(2-Oxo-1,3-Oxazolidin-5-yl)methyl]carbamate | Linezolid | Radezolid |
|---|---|---|---|
| 5-Position Substituent | Benzyl carbamate | Acetamide | Acetamide |
| 3-Position Substituent | Unspecified (likely simple aryl group) | 3-Fluoro-4-morpholinophenyl | 3-Fluoro-4-triazole-phenyl |
| Molecular Weight | ~290 (estimated) | 337.35 | ~450 |
| logP | ~2.7 (predicted) | 0.87 | 1.5 |
| Antibacterial Activity | Not reported (inferred moderate) | MIC90: 2–4 µg/mL (MRSA) | MIC90: 0.5–1 µg/mL (MRSA) |
| Key Advantage | Potential resistance to esterase-mediated hydrolysis | Proven clinical efficacy | Broader resistance coverage |
Notes:
- The 5-(R) configuration is essential for oxazolidinone activity; deviations abolish ribosomal binding .
- Benzyl carbamate may confer resistance to enzymatic degradation compared to linezolid’s acetamide, which is susceptible to hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate, and how can stereochemical integrity be maintained?
- Methodological Answer: The synthesis typically involves coupling a 5-aminomethyl oxazolidinone precursor with a benzyl carbamate-protecting group. Key steps include:
- Using benzyl chloroformate to introduce the carbamate moiety under anhydrous conditions (e.g., in dichloromethane with a tertiary amine base like triethylamine) .
- Ensuring the 5-(R) configuration of the oxazolidinone ring via chiral auxiliaries or asymmetric catalysis, as stereochemistry critically impacts bioactivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation of stereopurity by chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer:
- 1H/13C NMR: The oxazolidinone carbonyl (C=O) appears at ~170–175 ppm in 13C NMR. The benzyl carbamate N–H proton is typically observed as a broad singlet at δ 5.1–5.5 ppm in 1H NMR .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C–O–C stretching) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~293.1 g/mol) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 134) .
Advanced Research Questions
Q. How does the 5-(R) configuration of the oxazolidinone ring influence biological activity, and what experimental approaches validate this stereochemical requirement?
- Methodological Answer:
- The 5-(R) configuration is critical for binding to bacterial ribosomes, as seen in oxazolidinone antibiotics like Linezolid .
- To validate:
Synthesize both (R)- and (S)-enantiomers and compare antimicrobial activity via MIC assays against Gram-positive pathogens (e.g., S. aureus).
Perform molecular docking studies using ribosome crystal structures (PDB: 3CPW) to assess binding affinity differences .
- Contradictions in activity data may arise from impurities or racemization during synthesis; address via chiral HPLC and stability studies .
Q. What crystallographic tools are optimal for resolving the 3D structure of this compound, and how are electron density maps refined?
- Methodological Answer:
- Software: Use SHELXL for refinement (via Olex2 or WinGX interfaces) and ORTEP-3 for graphical representation .
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) minimizes thermal motion artifacts .
- Refinement Challenges:
- Disordered benzyl groups are resolved using PART/SUMP instructions in SHELXL.
- Hydrogen bonding between oxazolidinone C=O and adjacent N–H groups is modeled via restraints .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in the bioactivity of oxazolidinone derivatives with varying substituents?
- Methodological Answer:
- Systematic Modifications: Synthesize analogs with substituents at the benzyl (e.g., electron-withdrawing groups) or oxazolidinone positions (e.g., fluorination at C5) .
- Data Analysis:
- Use linear regression models to correlate logP, steric parameters (e.g., molar refractivity), and bioactivity.
- Address outliers via crystallographic analysis (e.g., conformational flexibility in the oxazolidinone ring) .
- Case Study: Fluorine at C3 in Linezolid analogs improves solubility but may reduce membrane permeability; balance via logD optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
